N-(2-adamantyl)-2-thiophen-2-ylacetamide
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Overview
Description
N-(2-adamantyl)-2-thiophen-2-ylacetamide is a compound that combines the adamantane and thiophene moieties. Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties, while thiophene is a sulfur-containing heterocycle known for its aromaticity. This combination results in a compound with unique structural and chemical properties, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-thiophen-2-ylacetamide typically involves the reaction of 2-adamantylamine with 2-thiophen-2-ylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques, such as recrystallization or chromatography, to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-2-thiophen-2-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or other substituted thiophenes.
Scientific Research Applications
N-(2-adamantyl)-2-thiophen-2-ylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to the unique properties of the adamantane moiety.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-thiophen-2-ylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact more effectively with lipid membranes and other hydrophobic environments. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
N-(2-adamantyl)-2-thiophen-2-ylacetamide can be compared with other adamantane and thiophene derivatives:
Adamantane Derivatives: Compounds like amantadine and memantine are well-known for their antiviral and neuroprotective properties, respectively. This compound shares the adamantane core but has different functional groups, leading to distinct properties and applications.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and 2-thiophenemethanol are used in various chemical and pharmaceutical applications. The presence of the adamantane moiety in this compound provides additional stability and lipophilicity, making it unique compared to other thiophene derivatives.
Conclusion
This compound is a compound with unique structural and chemical properties, making it of interest in various fields of research and application. Its synthesis involves straightforward chemical reactions, and it can undergo various types of chemical transformations. The compound has potential applications in chemistry, biology, medicine, and industry, and its mechanism of action is influenced by its structural components. Compared to similar compounds, this compound offers distinct advantages due to the presence of both adamantane and thiophene moieties.
Properties
IUPAC Name |
N-(2-adamantyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(9-14-2-1-3-19-14)17-16-12-5-10-4-11(7-12)8-13(16)6-10/h1-3,10-13,16H,4-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZVJQBPDWZJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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